![molecular formula C13H12F3NO3 B2600403 (2S,3S)-1-Methyl-5-oxo-2-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid CAS No. 2031242-07-4](/img/structure/B2600403.png)
(2S,3S)-1-Methyl-5-oxo-2-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid
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Overview
Description
(2S,3S)-1-Methyl-5-oxo-2-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C13H12F3NO3 and its molecular weight is 287.238. The purity is usually 95%.
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Scientific Research Applications
Organocatalysis
- Regio- and Enantioselective Addition : A study demonstrated the use of a pyrrolidine/trifluoroacetic acid combination to catalyze the addition of alkyl methyl ketones to beta-dimethyl(phenyl)silylmethylene malonate. This reaction showed high yield and excellent regio- and enantioselectivity, highlighting the compound's potential in asymmetric synthesis (Chowdhury & Ghosh, 2009).
Antibacterial Drug Development
- Potential Antibacterial Drugs : Another research synthesized various derivatives of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid, exploring their potential as antibacterial drugs. The compounds showed moderate to good activity against bacteria like Staphylococcus aureus and Pseudomonas aeruginosa (Devi et al., 2018).
Chemical Synthesis and Analysis
- Chemical Structure Characterization : The spectroscopic properties of similar pyrrolidine-3-carboxylic acid compounds were studied using various techniques like FT-IR, NMR, and UV. This research contributes to understanding the chemical properties and potential applications of these compounds in various fields (Devi, Bishnoi & Fatma, 2020).
Influenza Neuraminidase Inhibition
- Influenza Treatment : A specific study discovered a potent inhibitor of influenza neuraminidase, which is structurally related to pyrrolidine-4-carboxylic acid. Such compounds have potential applications in developing new treatments for influenza (Wang et al., 2001).
Mechanism of Action
Pyrrolidine Ring
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Compounds with a pyrrolidine ring are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Trifluoromethyl Group
The compound also contains a trifluoromethyl group (-CF3), which is a common functional group in medicinal chemistry. Trifluoromethyl-containing compounds have been found to exhibit numerous pharmacological activities .
Pharmacokinetics
For instance, the presence of a trifluoromethyl group can influence the metabolic stability of a compound .
properties
IUPAC Name |
(2S,3S)-1-methyl-5-oxo-2-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3NO3/c1-17-10(18)6-9(12(19)20)11(17)7-2-4-8(5-3-7)13(14,15)16/h2-5,9,11H,6H2,1H3,(H,19,20)/t9-,11+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBYMLSAEAHYTBE-GXSJLCMTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(CC1=O)C(=O)O)C2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]([C@H](CC1=O)C(=O)O)C2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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